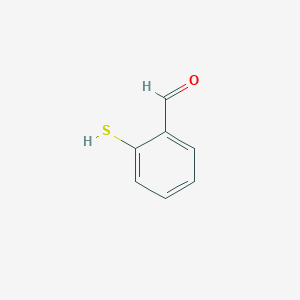

2-Mercaptobenzaldehyde

Description

Significance in Contemporary Chemical Science

2-Mercaptobenzaldehyde is a bifunctional aromatic compound that has garnered considerable attention in modern chemical research. Its unique structure, featuring both a nucleophilic thiol (-SH) group and an electrophilic aldehyde (-CHO) group in an ortho position, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable synthon, or building block, for the construction of complex molecular architectures.

In contemporary science, this compound is particularly significant as a precursor for the synthesis of various sulfur-containing heterocyclic compounds, most notably thiochromenes and benzothiophenes. researchgate.netrsc.org These scaffolds are present in numerous biologically active molecules and functional materials. The compound is also instrumental in the field of coordination chemistry, where it is used to construct Schiff base ligands capable of forming stable complexes with a variety of metal ions. scirp.orgtib.eu Furthermore, its reactivity has been harnessed in materials science for the functionalization of surfaces and nanoparticles, such as modifying mesoporous silica (B1680970) for the selective extraction of heavy metal ions. rsc.orgrsc.org

Historical Context of Research on Thiol-Aldehyde Chemistry

The study of molecules containing both thiol and aldehyde functionalities has evolved with the broader field of organic synthesis. While early work focused on the fundamental reactivity of individual thiol and aldehyde groups, the investigation of bifunctional molecules like this compound brought forth the concept of intramolecular interactions and their influence on reactivity. An efficient and convenient synthesis for this compound was reported in 1989, highlighting its utility as a reagent. thieme-connect.com

Research into the chemistry of this compound and related compounds has been driven by the development of new synthetic methodologies. The advent of organocatalysis, for example, opened new avenues for its use in asymmetric tandem and cascade reactions. pdx.edu These reactions, which form multiple chemical bonds in a single operation, leverage the distinct reactivity of the thiol and aldehyde groups to build stereochemically complex molecules with high efficiency and selectivity. pdx.eduresearchgate.net The study of its intramolecular hydrogen bonding, investigated through spectroscopic and computational methods, has provided deeper insight into its conformational preferences and how they dictate its chemical behavior. acs.org

Overview of Key Functional Groups and Their Reactivity Implications

The chemical character of this compound is dominated by its two functional groups: the thiol and the aldehyde.

The Thiol Group (-SH): The sulfur atom of the thiol group is a soft nucleophile, making it reactive toward soft electrophiles. It can be easily deprotonated to form a thiolate anion (S⁻), which is an even stronger nucleophile. This nucleophilicity is central to its role in Michael addition reactions, a key step in the synthesis of many heterocyclic systems. researchgate.netnih.gov

The Aldehyde Group (-CHO): The aldehyde consists of a carbonyl group (C=O) bonded to a hydrogen atom and the benzene (B151609) ring. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it a target for nucleophiles. It readily undergoes condensation reactions, particularly with amines to form imines (Schiff bases), and participates in aldol-type additions. tib.euresearchgate.net

The ortho-positioning of these two groups leads to a significant intramolecular hydrogen bond between the carbonyl oxygen and the thiol hydrogen (C=O···H-S). acs.org This interaction stabilizes a planar conformation of the molecule, influencing its reactivity and spectroscopic properties. nih.gov This pre-organized structure is crucial for many of its applications in tandem reactions and as a chelating ligand. While the molecule itself primarily exists in the aldehyde form, its derivatives, such as those formed by reaction with hydrazides, can exhibit ring-chain tautomerism , where an equilibrium exists between an open-chain structure and a cyclic form. scirp.orgresearchgate.netnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c8-5-6-3-1-2-4-7(6)9/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDMMCFWQWBVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401273 | |

| Record name | 2-MERCAPTOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29199-11-9 | |

| Record name | 2-Mercaptobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29199-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-MERCAPTOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Mercaptobenzaldehyde and Its Derivatives

Organocatalytic Approaches to 2-Mercaptobenzaldehyde Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a green and efficient alternative to traditional metal-based catalysts. In the context of this compound derivatives, organocatalysis has enabled the development of highly stereoselective tandem reactions, affording chiral thiochromanes and thiochromenes with excellent enantiopurities.

Asymmetric Organocatalysis in Mercaptobenzaldehyde Derivatives Formation

Asymmetric organocatalysis has been instrumental in the stereocontrolled construction of thiochromane and thiochromene scaffolds. acs.org The fundamental strategy often involves the reaction of a this compound derivative with an α,β-unsaturated compound. Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, activate the substrates and orchestrate the stereochemical outcome of the reaction. acs.orgbeilstein-journals.org These catalysts can operate through various activation modes, including iminium and enamine catalysis, to facilitate tandem reactions that build the heterocyclic core in a single, efficient step. The use of these catalysts has led to the successful synthesis of a variety of functionalized thiochromenes and thiochromanes with high yields and enantioselectivities. beilstein-journals.org

Chiral Bifunctional Amine-Squaramide Catalysis

A significant advancement in the organocatalytic synthesis of this compound derivatives is the use of chiral bifunctional amine-squaramide catalysts. These catalysts possess both a basic amine site and a hydrogen-bonding squaramide moiety, enabling a synergistic activation of the reactants. A cinchonidine-derived bifunctional squaramide has been shown to be highly effective in the Michael/aldol (B89426) cascade reaction between this compound and α,β-unsaturated 7-azaindoline amides. buchler-gmbh.comnih.govacs.org This methodology, utilizing as little as 1 mol% of the catalyst, produces a range of enantioenriched thiochromenes with three contiguous stereogenic centers in excellent yields (88-99%) and with outstanding diastereoselectivity (>20:1 dr) and enantioselectivity (≥99% ee). nih.govacs.org The 7-azaindoline group on the α,β-unsaturated amide has been identified as crucial for achieving this high level of reactivity and stereocontrol. nih.govacs.org

Enantioselective Tandem Michael-Aldol Reactions

Enantioselective tandem Michael-aldol reactions are a cornerstone of organocatalytic strategies for synthesizing chiral thiochromanes and thiochromenes from this compound. These cascade reactions, where a sulfa-Michael addition is followed by an intramolecular aldol condensation, allow for the rapid construction of the heterocyclic framework with high stereocontrol. beilstein-journals.org For instance, the reaction of 2-mercaptobenzaldehydes with α,β-unsaturated N-acyl imides, catalyzed by a cinchona alkaloid-derived thiourea (B124793), efficiently produces bioactive thiochromanes. nih.gov The introduction of a pyrazole (B372694) moiety as a hydrogen-bond acceptor in the N-acyl imide has been shown to enhance enantioselectivity. nih.gov Similarly, the reaction between 2-mercaptobenzaldehydes and α,β-unsaturated cyclic ketones, catalyzed by chiral pyrrolidine (B122466) derivatives, yields the corresponding fused thiochromane products with high yields and good enantioselectivities. beilstein-journals.orgnih.gov

| Catalyst | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Cinchonidine-derived bifunctional squaramide | This compound, α,β-unsaturated 7-azaindoline amides | Thiochromenes | 88-99 | >20:1 | ≥99 |

| Quinine-derived thiourea | This compound, α,β-unsaturated oxazolidinones | Thiochromanes | 75-99 | >20:1 | 91-98 |

| Diphenylprolinol TMS ether | 2-Mercaptoquinoline-3-carbaldehydes, enals | 2H-Thiopyrano[2,3-b]quinolines | High | - | 90-99 |

Tandem Michael-Henry Reactions

The tandem Michael-Henry reaction represents another powerful organocatalytic approach for the synthesis of functionalized thiochromanes. This reaction involves the conjugate addition of the thiol of this compound to a nitroalkene (Michael addition), followed by an intramolecular aldol-type reaction of the resulting intermediate with the aldehyde functionality (Henry reaction). Cupreine (B190981), a cinchona alkaloid, has been successfully employed as a catalyst for the reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes. nih.gov This method affords chiral 2-aryl-3-nitrothiochroman-4-ols with good diastereoselectivities and enantioselectivities, which can be further enhanced through recrystallization. nih.gov The reaction proceeds with low catalyst loading (2 mol%) and tolerates various substituents on both the this compound and the β-nitrostyrene. nih.govmdpi.com More recently, a nickel-catalyzed version of the tandem Michael/Henry reaction using an imidazoline–aminophenol ligand has been developed, providing another route to highly substituted thiochromanes. acs.org

| Catalyst | Reactants | Product | Diastereoselectivity (de, %) | Enantioselectivity (ee, %) |

| Cupreine | 2-Mercaptobenzaldehydes, β-nitrostyrenes | 2-Aryl-3-nitrothiochroman-4-ols | up to 98 | up to >99 |

| (S,S)-diphenylethylenediamine-derived imidazoline–aminophenol–Ni complex | 2-Mercaptobenzaldehydes, β-nitrostyrenes | (2S,3R,4R)-2-aryl-3-nitrothiochroman-4-ols | up to 99 | up to 95 |

Metal-Catalyzed Synthesis and Transformations

While organocatalysis has made significant strides, metal-catalyzed reactions remain a vital tool for the synthesis of this compound and its derivatives. Palladium catalysis, in particular, has been explored for various transformations.

Palladium-Catalyzed Reactions

Palladium catalysis has been utilized in the synthesis of precursors to this compound and in the construction of related heterocyclic systems. Although direct palladium-catalyzed synthesis of this compound is less common, palladium complexes are employed in related synthetic strategies. For instance, palladium(II) complexes with specific ligands have been used in intermolecular hydroamination reactions. researchgate.net Furthermore, palladium-catalyzed C-H activation and cross-coupling reactions are powerful methods for constructing complex aromatic systems, which can be precursors to functionalized benzaldehydes. While direct palladium-catalyzed synthesis of this compound itself is not extensively documented in the provided context, the broader applications of palladium catalysis in synthesizing related structures are noteworthy. rsc.orgthieme.de

Copper-Mediated Synthesis Pathways

Copper-catalyzed reactions represent a significant avenue in the synthesis and functionalization of organosulfur compounds, including derivatives of this compound. While direct copper-catalyzed synthesis of this compound itself is less commonly documented, the compound serves as a critical ligand in the formation of functional copper complexes. For instance, S, N, S-Schiff base ligands can be prepared by reacting equimolar amounts of this compound with an appropriate amine, such as 2-(methylthio)ethan-1-amine. researchgate.net These ligands readily form complexes with copper(II), creating compounds with potential applications in catalysis and materials science. researchgate.net

Furthermore, copper catalysis has been effectively employed in enantioselective reactions using this compound as a starting material. One such application is the copper-catalyzed enantioselective 1,4-hydroboration of α,β-unsaturated 7-azaindolinyl amides, which can be initiated by this compound. dntb.gov.ua The efficiency and selectivity of these copper-mediated transformations often depend on the choice of ligands and copper salts. nih.gov Studies into various copper-catalyzed reactions show that controlling the reaction pathway, such as favoring radical addition to one substrate over another, is a key challenge that can be influenced by the electronic properties of the radical intermediate. nih.gov

Table 1: Overview of Copper-Mediated Reactions Involving this compound

| Reaction Type | Precursors | Catalyst/Reagents | Product | Key Finding | Reference |

| Ligand Synthesis | This compound, 2-(methylthio)ethan-1-amine | THF, reflux | S, N, S-Schiff base ligand | Forms stable complexes with Copper(II). | researchgate.net |

| Hydroboration | This compound, α,β-unsaturated amides | Copper Catalyst | Secondary and tertiary boronic esters | Enables enantioselective synthesis of complex boron-containing molecules. | dntb.gov.ua |

Nickel-Catalyzed Reactions

Nickel catalysis provides a powerful tool for complex bond formations and has been successfully applied to the synthesis of advanced scaffolds derived from this compound. acs.orgnih.gov A notable example is the stereochemically divergent synthesis of thiochromanes using a nickel-catalyzed tandem asymmetric Michael/Henry reaction. acs.org

This methodology utilizes an (S,S)-diphenylethylenediamine-derived imidazoline–aminophenol–Ni complex as the catalyst. acs.org The reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes proceeds via a tandem sequence to afford (2S,3R,4R)-2-aryl-3-nitrothiochroman-4-ols. acs.org This process is highly selective, achieving up to 99% diastereoselectivity and 95% enantiomeric excess (ee). acs.org The resulting nitro-substituted thiochromanols are valuable intermediates that can be further transformed, for instance, through the reduction of the nitro group to an amino group, yielding a new series of chiral 3-amino-2-arylthiochroman-4-ols while retaining the stereoselectivity. acs.org

Table 2: Nickel-Catalyzed Synthesis of Chiral Thiochromanes

| Catalyst | Substrates | Reaction Type | Product | Selectivity | Reference |

| Imidazoline–aminophenol–Ni complex | 2-Mercaptobenzaldehydes, β-Nitrostyrenes | Asymmetric Michael/Henry Reaction | (2S,3R,4R)-2-aryl-3-nitrothiochroman-4-ols | Up to 99% de, 95% ee | acs.org |

Novel One-Pot Synthesis Approaches

One-pot synthesis methodologies are of significant interest in modern organic chemistry as they improve efficiency by reducing the need for intermediate purification steps, saving time and resources. A novel and high-yielding one-pot approach for the preparation of this compound has been developed, showcasing the advantages of this strategy. researchgate.netresearchgate.netwanfangdata.com.cn This method provides a direct route to the target compound from readily available precursors. researchgate.netresearchgate.net

Grignard Reagent-Based Routes

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used extensively in the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.org Their utility has been harnessed in a one-pot synthesis of this compound. researchgate.netwanfangdata.com.cn The core of this strategy involves the in situ generation of a Grignard reagent from a protected aryl halide. researchgate.netscispace.com This organomagnesium intermediate then reacts with elemental sulfur to form a magnesium thiolate, which upon acidic workup yields the desired thiol. researchgate.net A crucial aspect of this process is the protection of the aldehyde functional group prior to the formation of the Grignard reagent, as the unprotected aldehyde would react with the highly basic and nucleophilic organometallic species. researchgate.netlibretexts.org

Utilization of ortho-Bromobenzaldehyde Precursors

A specific and effective one-pot synthesis of this compound starts from ortho-bromobenzaldehyde. researchgate.netresearchgate.netwanfangdata.com.cn The aldehyde group is first protected as an acetal (B89532) to prevent it from reacting during the subsequent steps. researchgate.net The protected ortho-bromobenzaldehyde derivative is then treated with magnesium in an ether solvent, such as THF, to generate the corresponding Grignard reagent. researchgate.net

Elemental sulfur is subsequently added to the reaction mixture, which incorporates the sulfur atom at the ortho position. researchgate.netwanfangdata.com.cn The final step involves hydrolysis with a dilute acid (e.g., hydrochloric acid), which serves to both protonate the thiolate and deprotect the acetal, revealing the aldehyde functionality. researchgate.netresearchgate.net This method is reported to produce this compound in high yields. researchgate.netwanfangdata.com.cn

Table 3: One-Pot Synthesis of this compound via Grignard Route

| Starting Material | Key Reagents | Intermediate | Final Product | Key Features | Reference |

| ortho-Bromobenzaldehyde | Acetal protection, Mg, Elemental Sulfur, HCl | Grignard reagent of the acetal | This compound | High-yield, one-pot procedure. | researchgate.netresearchgate.netwanfangdata.com.cn |

Stereoselective Synthesis of Advanced Scaffolds

Stereoselective synthesis is a cornerstone of modern drug discovery and materials science, focusing on the controlled formation of specific stereoisomers. ethz.chencyclopedia.pub The goal is to produce a single desired enantiomer or diastereomer from a prochiral or racemic substrate, often using chiral catalysts or auxiliaries. encyclopedia.pubrsc.org this compound has proven to be a versatile building block in the stereoselective synthesis of complex heterocyclic structures, particularly thiochromanes. acs.orgnih.gov

Enantioenriched Thiochromanes Synthesis

Enantioenriched thiochromanes are valuable scaffolds in medicinal chemistry, and several advanced catalytic methods have been developed for their synthesis starting from this compound. These methods often rely on organocatalytic tandem reactions that construct the heterocyclic ring and set multiple stereocenters in a single operation with high levels of stereocontrol. nih.govbeilstein-journals.org

One prominent approach is the use of a cupreine catalyst in a tandem Michael addition-Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes. nih.gov This reaction yields 2,3,4-trisubstituted thiochromanes with good diastereoselectivities (up to 98% de) and enantioselectivities (up to >99% ee after recrystallization). researchgate.netnih.gov

Another powerful method involves a squaramide-catalyzed Michael-aldol reaction of this compound with β-indole-β-CF3 enones. acs.org This process creates thiochromanes featuring a challenging trifluoromethyl-containing quaternary stereocenter in excellent yields and with high diastereo- and enantioselectivity. acs.org

As previously mentioned in section 2.2.3, nickel catalysis also provides a route to enantioenriched thiochromanes, specifically (2S,3R,4R)-2-aryl-3-nitrothiochroman-4-ols, with exceptional stereocontrol. acs.org These diverse catalytic systems highlight the importance of this compound as a key precursor for accessing complex and stereochemically rich molecules.

Table 4: Comparative Data on Enantioselective Synthesis of Thiochromane Scaffolds

| Catalyst System | Reaction Type | Substrates | Product Type | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| Cupreine (organocatalyst) | Tandem Michael-Henry | 2-Mercaptobenzaldehydes, β-Nitrostyrenes | 2-Aryl-3-nitrothiochroman-4-ols | Up to 98% | >99% (after recrystallization) | nih.gov |

| Imidazoline–aminophenol–Ni complex | Asymmetric Michael/Henry | 2-Mercaptobenzaldehydes, β-Nitrostyrenes | (2S,3R,4R)-2-Aryl-3-nitrothiochroman-4-ols | Up to 99% | Up to 95% | acs.org |

| Squaramide (organocatalyst) | Michael-Aldol | This compound, β-Indole-β-CF3 enones | 2-CF3-2-indole-substituted thiochromanes | Excellent | Excellent | acs.org |

Synthesis of Substituted Benzothiopyrans

The benzothiopyran framework is a significant structural motif in medicinal chemistry, and this compound serves as a key precursor for its synthesis. doi.org Various synthetic strategies have been developed to access a range of substituted benzothiopyrans, often through domino or tandem reactions that efficiently build molecular complexity.

One prominent method involves the organocatalytic domino thia-Michael/aldol reaction between this compound and α,β-unsaturated carbonyl compounds. doi.orgd-nb.info For instance, the reaction with α,β-unsaturated cyclic ketones, catalyzed by chiral pyrrolidines, yields tetrahydrothioxanthenones with high chemoselectivity and in high yields. doi.orgbeilstein-journals.org This approach has been shown to be a simple and effective route to these important heterocyclic ketones. d-nb.info

Another powerful strategy employs hydrogen-bond-mediated catalysis to synthesize highly functionalized thiochromene derivatives. beilstein-journals.orgbeilstein-journals.org The reaction of 2-mercaptobenzaldehydes with α,β-unsaturated oxazolidinones, catalyzed by a bifunctional chiral thiourea-cinchona alkaloid, proceeds with very low catalyst loading (<1 mol%) to afford chiral thiochromenes in excellent yields. beilstein-journals.orgbeilstein-journals.org This method prevents undesirable dehydration by activating the substrates through noncovalent hydrogen bonding. beilstein-journals.org

Furthermore, the synthesis of bioactive succinimide-containing benzothiopyrans has been achieved by the condensation of 2-mercaptobenzaldehydes with maleimides. beilstein-journals.orgresearchgate.net This reaction, also catalyzed by a bifunctional chiral amine thiourea, generates three stereocenters in a single operation. beilstein-journals.orgbeilstein-journals.org The direct synthesis of 2H-thiochromenes can also be accomplished starting from 2-(tert-butylthio)benzaldehyde, a derivative of this compound, which reacts with cinnamic aldehydes or chalcones in the presence of an acid catalyst to produce substituted 2H-thiochromenes in moderate to good yields. mdpi.com

Table 1: Synthesis of Various Substituted Benzothiopyrans

| Product Type | Reactants | Catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Tetrahydrothioxanthenones | This compound and α,β-Unsaturated Cyclic Ketones (e.g., 2-cyclohexen-1-one) | Chiral Pyrrolidines | Proceeds with high chemoselectivity and high yields. doi.org | doi.org |

| Chiral Thiochromenes | 2-Mercaptobenzaldehydes and α,β-Unsaturated Oxazolidinones | Bifunctional Thiourea-Cinchona Alkaloid | Excellent yields and enantioselectivities are achieved with low catalyst loading. beilstein-journals.orgbeilstein-journals.org | beilstein-journals.orgbeilstein-journals.org |

| Succinimide-containing Benzothiopyrans | 2-Mercaptobenzaldehydes and Maleimides | Bifunctional Chiral Amine Thiourea | Generates three stereocenters in a single operation with high yields. beilstein-journals.orgresearchgate.net | beilstein-journals.orgresearchgate.net |

| 2H-Thiochromenes | 2-(tert-butylthio)benzaldehyde and Cinnamic Aldehydes or Chalcones | 4-Toluenesulfonic Acid in Toluene | Provides a direct route to substituted 2H-thiochromenes in moderate to good yields. mdpi.com | mdpi.com |

Diastereoselective Control in Synthesis

Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for producing pharmacologically active molecules. In the synthesis of benzothiopyran derivatives from this compound, significant progress has been made in controlling diastereoselectivity, often in concert with enantioselectivity.

The domino thia-Michael/aldol reaction is a cornerstone for stereocontrolled synthesis. Wang and colleagues developed a highly enantio- and diastereoselective tandem Michael-aldol reaction between 2-mercaptobenzaldehydes and α,β-unsaturated oxazolidinones using a hydrogen-bond-mediated catalytic approach. beilstein-journals.org This method leads to the formation of highly chiral thiochromenes. beilstein-journals.org Similarly, their work on the reaction between 2-mercaptobenzaldehydes and maleimides, catalyzed by a cinchona alkaloid thiourea, provides access to benzothiopyrans with three stereocenters, exhibiting good to high levels of diastereoselectivity (from 3:1 to 20:1 dr). beilstein-journals.org

Another effective method for stereocontrol is the tandem thio-Michael–Henry reaction. The reaction of 2-mercaptobenzaldehydes with β-nitrostyrenes, catalyzed by cupreine, yields highly functionalized thiochromans with three chiral centers. d-nb.info While the initial reaction provides moderate diastereoselectivities, a single recrystallization can significantly enhance both diastereomeric excess (up to 98% de) and enantiomeric excess (up to >99% ee). d-nb.info

The organocatalytic domino reaction of this compound with α,β-unsaturated cyclic ketones not only produces tetrahydrothioxanthenones in high yields but also with good diastereoselectivities. doi.org This highlights the utility of organocatalysis in constructing complex, stereochemically defined heterocyclic systems from simple starting materials. doi.org These methodologies, which leverage bifunctional catalysts and tandem reaction sequences, represent powerful tools for the diastereoselective synthesis of complex benzothiopyran structures. beilstein-journals.orgmdpi.com

Table 2: Diastereoselective Synthesis of Benzothiopyran Derivatives

| Reaction Type | Reactants | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Domino Michael-Aldol | 2-Mercaptobenzaldehydes and Maleimides | Cinchona Alkaloid Thiourea | 3:1 to 20:1 | 74–94% | beilstein-journals.org |

| Tandem Thio-Michael–Henry | 2-Mercaptobenzaldehydes and β-Nitrostyrenes | Cupreine | Moderate (up to 98% de after recrystallization) | Excellent (up to >99% ee after recrystallization) | d-nb.info |

| Domino Thia-Michael/Aldol | This compound and α,β-Unsaturated Cyclic Ketones | Chiral Pyrrolidines | High | Moderate to good | doi.org |

| Tandem Michael-Aldol | 2-Mercaptobenzaldehydes and α,β-Unsaturated Oxazolidinones | Bifunctional Thiourea-Cinchona Alkaloid | High | Excellent | beilstein-journals.orgbeilstein-journals.org |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. researchgate.netwikipedia.org In reactions involving 2-mercaptobenzaldehyde, this process is often the initiating step in a tandem sequence, leading to the synthesis of thiochromane derivatives. beilstein-journals.org

The thiol group of this compound serves as a potent nucleophile in Michael addition reactions. The reaction, specifically a thia-Michael addition, involves the 1,4-addition of the sulfur atom to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgscience.gov The mechanism is typically initiated by a base or a nucleophilic catalyst which deprotonates the thiol to form a more nucleophilic thiolate anion. mdpi.com This thiolate then attacks the β-carbon of the Michael acceptor. mdpi.com

In organocatalyzed versions, bifunctional catalysts are often employed to facilitate this process. For instance, a catalyst containing a tertiary amine moiety can act as a Brønsted base to deprotonate the thiol, while another functional group on the catalyst, such as a thiourea (B124793) or squaramide, can activate the Michael acceptor through hydrogen bonding. nih.govbeilstein-journals.orgresearchgate.net This dual activation lowers the energy barrier for the nucleophilic attack. The choice of catalyst is crucial, as the reaction rate can be influenced by the presence of the protonated base in the system. mdpi.com

While the initial thia-Michael addition forms a carbon-sulfur bond, the subsequent carbon-carbon bond formation occurs via an intramolecular aldol (B89426) reaction. This tandem Michael-aldol sequence is a powerful strategy for constructing cyclic frameworks. researchgate.netbeilstein-journals.org

The mechanism proceeds as follows:

Thia-Michael Addition: The thiolate of this compound adds to the Michael acceptor (e.g., an α,β-unsaturated imide, ketone, or nitroalkene). beilstein-journals.orgnih.gov

Enolate Formation: This addition generates a resonance-stabilized enolate intermediate. wikipedia.org

Intramolecular Aldol Cyclization: The newly formed enolate, now positioned correctly within the molecule, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde group from the original this compound moiety. This step forges the key carbon-carbon bond and closes the ring to form the thiochromane skeleton. beilstein-journals.orgnih.gov

This cascade process efficiently generates multiple new bonds and up to three contiguous stereogenic centers in a single operation. researchgate.netnih.gov

Aldol Reaction Mechanisms and Selectivity

The aldol reaction is a cornerstone of carbon-carbon bond formation that joins two carbonyl compounds to create a β-hydroxy carbonyl product. wikipedia.orgmagritek.com In the context of this compound chemistry, it is most frequently the intramolecular cyclization step that follows a Michael addition.

The intramolecular aldol reaction involving the adduct of this compound is often facilitated by the same catalyst used for the initial Michael addition. Organocatalysis has proven particularly effective for controlling the stereochemical outcome of these tandem reactions.

Key catalytic strategies include:

Bifunctional Catalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids (e.g., cupreine (B190981), quinine) and featuring a thiourea or squaramide group, are highly effective. researchgate.netresearchgate.netnih.govnih.gov The basic site on the catalyst (e.g., a quinuclidine (B89598) nitrogen) can deprotonate the thiol for the Michael step, while the hydrogen-bonding donor moiety (thiourea/squaramide) organizes the transition state of the subsequent aldol cyclization, thereby dictating the stereoselectivity. nih.govbeilstein-journals.org

Enamine/Iminium Catalysis: In reactions with α,β-unsaturated aldehydes, chiral secondary amines (e.g., pyrrolidine (B122466) derivatives) can be used. beilstein-journals.org The catalyst activates the Michael acceptor via iminium ion formation and then facilitates the subsequent steps.

These catalytic systems allow the reactions to proceed with high yields and excellent control over both diastereoselectivity and enantioselectivity. nih.gov

The definitional outcome of an aldol addition is the formation of a β-hydroxy carbonyl compound. wikipedia.org In the tandem Michael-aldol reaction of this compound, the intramolecular cyclization results in a cyclic β-hydroxy adduct, specifically a thiochroman-4-ol (B1596091) derivative. nih.gov For example, the reaction between this compound and β-nitrostyrenes, catalyzed by cupreine, yields 2-aryl-3-nitrothiochroman-4-ols. nih.gov The hydroxyl group is located at the C4 position, which is beta to the newly formed stereocenter at C2 and part of the six-membered heterocyclic ring. The resulting products are often obtained with high diastereomeric and enantiomeric purity, which can sometimes be further enhanced by recrystallization. nih.gov

Table 1: Selected Catalytic Asymmetric Tandem Reactions of this compound

| Michael Acceptor | Catalyst | Reaction Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| β-Nitrostyrenes | Cupreine | Michael-Henry | ≥94 | 68:32 to 77:23 | 72 to 86 | nih.gov |

| Maleimides | Cinchona Alkaloid Thiourea | Michael-Aldol | - | - | - | researchgate.net |

| α,β-Unsaturated N-Acylpyrazoles | - | Sulfa-Michael-Aldol | - | - | High | nih.gov |

| α,β-Unsaturated 7-Azaindoline Amides | Cinchonidine-derived Squaramide | Michael-Aldol | 88-99 | >20:1 | ≥99 | nih.gov |

| α,β-Unsaturated Cyclic Ketones | Chiral Pyrrolidine Derivatives | Michael-Aldol | High | - | Moderate to Good | beilstein-journals.org |

Cycloaddition Reaction Pathways

Beyond addition-cyclization cascades, this compound can also participate directly in cycloaddition reactions. A notable example is the [4+1] cycloaddition with isocyanides to form benzothiophenes. researchgate.net In this reaction, the this compound derivative acts as a four-atom component. The reaction pathway involves the isocyanide inserting between the sulfur and the aldehyde carbon, leading to the formation of the five-membered thiophene (B33073) ring fused to the benzene (B151609) ring. researchgate.net

Other complex cascade reactions that result in fused heterocyclic systems like benzothiophenes have also been reported, such as the reaction of this compound with α-carbonyl sulfonium (B1226848) ylides. dntb.gov.ua These reactions highlight the versatility of this compound as a building block for heterocyclic synthesis through various mechanistic pathways.

Intramolecular Hydrogen Bonding in Reactivity

The presence of an intramolecular hydrogen bond between the thiol (-SH) and aldehyde (-CHO) groups in this compound significantly influences its conformation and reactivity. acs.orgcdnsciencepub.comresearchgate.net This interaction has been the subject of both experimental and theoretical investigations.

Theoretical studies using ab initio and Density Functional Theory (DFT) methods have been employed to understand the conformational behavior and estimate the energy of this intramolecular hydrogen bond. acs.orgresearchgate.net The hydrogen-bonding energy in this compound has been computed to be approximately 2 kcal/mol at the B3LYP level of theory. acs.orgresearchgate.net This is notably weaker than the analogous hydrogen bond in salicylaldehyde (B1680747), which is estimated to be around 9 kcal/mol. acs.orgresearchgate.net

Experimental data from ¹H NMR spectroscopy in nonpolar solutions suggest a free energy of formation for the C=O···H-S bond of about 4.8(5) kJ/mol at 300 K, which corresponds to roughly 1.15 kcal/mol. cdnsciencepub.com This intramolecular hydrogen bond perturbs the long-range spin-spin coupling constants, particularly those involving the sulfhydryl proton. cdnsciencepub.com The existence and strength of this hydrogen bond are critical in dictating the preferred conformation of the molecule, which in turn affects its reactivity in various chemical transformations. cdnsciencepub.comresearchgate.netdntb.gov.ua

Table 2: Calculated Hydrogen Bond Energies

| Molecule | Method | Hydrogen Bond Energy (kcal/mol) | Reference |

| This compound | B3LYP | ~2 | acs.orgresearchgate.net |

| Salicylaldehyde | B3LYP | ~9 | acs.orgresearchgate.net |

Computational Chemistry in Mechanistic Studies

Computational chemistry has become an indispensable tool for elucidating the mechanistic details of reactions involving this compound and for understanding its structural properties.

Density Functional Theory (DFT) has been widely applied to study the molecular structure, intramolecular hydrogen bonding, and reactivity of this compound. acs.orgresearchgate.nettandfonline.com DFT methods, particularly B3LYP, have been used to optimize the geometries of various conformers and to calculate their relative stabilities. acs.orgresearchgate.net These calculations have shown that the inclusion of electron correlation at the B3LYP level is crucial for accurately comparing the relative stabilities of the conformers of this compound. acs.org

DFT calculations are instrumental in predicting reactivity through the analysis of conceptual DFT indices such as electronic chemical potential, electrophilicity, and nucleophilicity. nih.gov The Fukui function, another DFT-derived concept, helps in identifying the most reactive sites within a molecule. nih.gov These theoretical tools provide a framework for understanding and predicting the chemical behavior of this compound in various reactions. nih.govuni-muenchen.de

Ab initio calculations have been employed alongside DFT to perform detailed conformational analyses of this compound. acs.orgcdnsciencepub.comresearchgate.net These methods involve solving the Schrödinger equation without empirical parameters, providing a fundamental understanding of the electronic structure. tandfonline.com

Studies have considered several possible conformations arising from the rotation of the aldehyde and thiol functional groups to understand conformational behaviors and to estimate the energy of the intramolecular hydrogen bond. acs.orgresearchgate.net For instance, molecular orbital computations with the 6-31G**(5D) basis set have been used to compare the energies of the four planar conformers. cdnsciencepub.com These calculations revealed that the two non-hydrogen-bonded conformers are nearly isoenergetic and are about 5.1 kJ/mol (approximately 1.2 kcal/mol) higher in energy than the intramolecularly hydrogen-bonded conformer. cdnsciencepub.com Such computational analyses are vital for rationalizing the observed experimental data and for providing a deeper understanding of the molecule's intrinsic properties. acs.orgtandfonline.com

Coordination Chemistry of 2 Mercaptobenzaldehyde

Ligand Design Principles with 2-Mercaptobenzaldehyde

This compound is an organic compound that features both a thiol (-SH) group and an aldehyde (-CHO) group attached to a benzene (B151609) ring at ortho positions. This specific arrangement allows it to function as a bidentate ligand, capable of binding to a central metal ion through two donor atoms simultaneously, forming a stable chelate ring. The design of ligands based on this compound often extends to its Schiff base derivatives, where the aldehyde group is condensed with a primary amine (R-NH2). This modification introduces a third potential donor atom (imine nitrogen), creating versatile NSO or NSS tridentate ligands. researchgate.net The inherent flexibility in modifying the amine component allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their geometry, stability, and reactivity. researchgate.net

Role of Sulfur and Oxygen Donor Atoms

The coordination behavior of this compound is dictated by the distinct properties of its sulfur and oxygen donor atoms. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the deprotonated thiol group (thiolate, S⁻) is a soft donor, while the aldehyde oxygen is a hard donor. This dual nature enables this compound to coordinate effectively with a wide range of metal ions.

The soft sulfur atom shows a strong affinity for soft or borderline metal ions such as Cu(II), Ni(II), and Co(III). The coordination of sulfur is crucial in stabilizing lower oxidation states of metal ions and plays a significant role in the electronic properties of the complexes. rsc.org Conversely, the hard oxygen atom preferentially binds to hard metal ions. In complexes with borderline metals, the oxygen atom still forms a stable bond, completing the chelate ring. The combination of a soft sulfur and a hard oxygen donor site within the same ligand creates a unique electronic environment around the metal center, which can be leveraged to modulate the chemical, spectroscopic, and electrochemical properties of the resulting complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved through the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using various analytical techniques, including elemental analysis, infrared (IR) and UV-Visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction to determine their stoichiometry, bonding, and structure.

Copper(II) Complexes

Copper(II) complexes are commonly prepared by reacting a copper(II) salt, such as copper(II) chloride or copper(II) bromide, with the ligand in a solvent like methanol (B129727) or ethanol (B145695). nih.govceon.rs For Schiff base ligands derived from this compound, the synthesis often involves a one-pot reaction or the prior synthesis of the ligand followed by complexation. researchgate.netresearchgate.net The resulting complexes can exhibit various coordination geometries, including square planar and distorted octahedral. ceon.rs

Table 1: Example Synthesis of a Copper(II) Complex with a this compound Schiff Base Derivative

| Reactants | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound, 2-(methylthio)ethan-1-amine | THF | Reflux, 16 h | S,N,S-Schiff base ligand (L²) | researchgate.net |

Characterization of these complexes often shows coordination through the thiolate sulfur, imine nitrogen, and another donor atom, confirming the multidentate nature of the ligand. researchgate.net

Nickel(II) Complexes

Nickel(II) complexes of this compound and its Schiff bases are synthesized by reacting a nickel(II) salt like nickel(II) chloride hexahydrate or nickel(II) acetate (B1210297) tetrahydrate with the ligand. amazonaws.comjchemlett.com The reactions are typically carried out in solvents such as methanol or ethanol under reflux. amazonaws.commdpi.com The resulting Ni(II) complexes often adopt a square planar geometry, particularly with bidentate or tridentate ligands that enforce such a structure. researchgate.net In some cases, with two tridentate ligands, an octahedral geometry is formed. researchgate.netugm.ac.id

Table 2: Example Synthesis of a Nickel(II) Complex

| Reactants | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Nickel(II) chloride hexahydrate, 2-((2-mercaptobenzylidene)amino)pyridin-3-ol (MBAP) | Ethanol/Water | Reflux, 3h | [Ni(MBAP)₂(H₂O)₂] | researchgate.net |

The characterization of these complexes confirms the coordination of the ligand to the nickel center through the sulfur and other donor atoms like nitrogen and oxygen. researchgate.netugm.ac.id

Cobalt(III) Complexes

The synthesis of cobalt(III) complexes often starts from a cobalt(II) salt, with subsequent oxidation to the Co(III) state, or directly from a cobalt(III) precursor. For instance, a sulfur-coordinated acyl(hydrido)cobalt(III) complex was synthesized by the reaction of thiosalicylaldehyde (an isomer of this compound) with CoMe(PMe₃)₄. researchgate.net The reactivity of a mer-hydrido(2-mercaptobenzoyl)tris(trimethylphosphine)cobalt(III) complex has also been studied extensively. researchgate.net Characterization of such complexes is performed using techniques including IR and NMR spectroscopy, and single-crystal X-ray diffraction to confirm the +3 oxidation state and the octahedral coordination geometry. researchgate.netdigitellinc.com

Table 3: Example Synthesis of a Cobalt(III) Complex

| Reactants | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Thiosalicylaldehyde, CoMe(PMe₃)₄ | Not specified | Not specified | Sulfur-coordinated acyl(hydrido)cobalt(III) complex | researchgate.net |

Spectroscopic and Electrochemical Properties of Complexes

The metal complexes of this compound and its derivatives exhibit distinct spectroscopic and electrochemical properties that provide insight into their electronic structure and geometry.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: IR spectra are crucial for confirming the coordination of the ligand. A key indicator is the shift or disappearance of the S-H stretching band (around 2550 cm⁻¹) upon deprotonation and coordination of the sulfur atom. The C=O stretching frequency of the aldehyde group and the C=N stretch of Schiff base derivatives also shift upon complexation, providing evidence of bonding to the metal center. researchgate.netjchemlett.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions. bohrium.com For instance, Cu(II) complexes often exhibit broad d-d transition bands in the visible region, characteristic of their coordination environment. nih.gov Ni(II) complexes can show distinct bands whose positions are indicative of either square planar or octahedral geometry. ugm.ac.id

Table 4: Selected Spectroscopic Data for Metal Complexes

| Complex Type | Technique | Key Observations | Inference | Reference |

|---|---|---|---|---|

| Cu(II) Schiff Base | IR | Shift in C=N and appearance of M-N, M-S bands | Coordination via imine nitrogen and thiolate sulfur | researchgate.netresearchgate.net |

| Ni(II) Schiff Base | UV-Vis | Bands at 646 nm and 385 nm | 3A2g(F) → 3T1g(F) and 3A2g(F) → 3T1g(P) transitions in an octahedral field | ugm.ac.id |

Table 5: Electrochemical Data for Representative Complexes

| Complex | Technique | Redox Process | Potential (vs. reference electrode) | Reference |

|---|---|---|---|---|

| [Cu(L)(Cl)(H₂O)] | Cyclic Voltammetry | Quasi-reversible Cu(II)/Cu(I) | E½ = -0.45 V (vs. Ag/AgCl) | nih.gov |

| Ni(II) Schiff Base | Cyclic Voltammetry | Ni(II)/Ni(I) reduction | Dependent on tetrahedral distortion | researchgate.net |

Influence of Ligand Substituents on Complex Properties

The properties of metal complexes derived from this compound can be systematically tuned by introducing various substituents onto the ligand's aromatic ring. These substituents exert influence through a combination of electronic and steric effects, which in turn modify the electronic structure, geometry, stability, and reactivity of the resulting coordination compounds.

Electronic Effects

The electronic nature of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—profoundly alters the electron density on the sulfur and oxygen donor atoms of the this compound ligand. This modulation of electron density directly impacts the ligand's interaction with the metal center.

Research on analogous ligand systems, such as substituted salicylaldehydes and other bipyridine complexes, provides a framework for understanding these effects. frontiersin.orgrsc.org Generally, EDGs (e.g., -CH₃, -OCH₃) increase the electron density on the donor atoms, making the ligand a stronger electron donor. This enhanced donation can lead to:

Stabilization of Higher Oxidation States: By providing more electron density, EDGs can help to stabilize a metal center in a higher formal oxidation state.

Shifts in Redox Potentials: The increased electron density on the metal makes the complex easier to oxidize (anodic shift) and harder to reduce (cathodic shift). frontiersin.org

Changes in Spectroscopic Properties: The ligand-to-metal charge transfer (LMCT) bands in the electronic spectra of complexes can be affected. For instance, in a series of oxidovanadium(V) complexes with substituted 2-hydroxybenzaldehyde co-ligands, a linear relationship was observed between the energy of the LMCT transition, the redox potential, and the Hammett σ constants of the substituents. rsc.org

Conversely, EWGs (e.g., -NO₂, -CF₃, -Cl) decrease the electron density on the donor atoms. frontiersin.org This results in:

Stabilization of Lower Oxidation States: The ligand becomes a weaker donor and a better π-acceptor, which can stabilize electron-rich metal centers in lower oxidation states.

Shifts in Redox Potentials: The reduction potentials of the complexes tend to shift to more positive values, making them easier to reduce. In some cases, this can inhibit catalytic activity. frontiersin.org

Altered Reactivity: The reactivity of the complex can be significantly changed. For example, in certain manganese and rhenium bipyridine complexes, the presence of EWGs like -CF₃ and -CN completely eliminated their catalytic activity for CO₂ reduction. frontiersin.org

A practical example involves the comparison of nickel(II) complexes formed with this compound and its substituted derivative, 2-mercapto-5-methylbenzaldehyde. researchgate.net The introduction of the electron-donating methyl group at the 5-position alters the electronic properties and, consequently, the electrochemical behavior of the resulting nickel complex. researchgate.netresearchgate.net

Steric Effects

The size and position of substituents on the this compound ligand can impose significant steric constraints that influence the geometry and nuclearity of the metal complexes. mdpi.com

Coordination Geometry: Bulky substituents near the coordination site can prevent the ideal arrangement of ligands around the metal center, leading to distorted geometries. For example, studies on nickel(II) complexes have shown that reduction potentials are strongly dependent on the degree of tetrahedral distortion, which can be influenced by steric factors. researchgate.net

Nuclearity of Complexes: Steric hindrance can dictate the formation of mononuclear versus polynuclear species. In the coordination chemistry of substituted salicylaldehyde (B1680747) (a close structural analogue), the electronic properties of substituents were found to direct the final structure. An electron-donating methoxy (B1213986) group led to dinuclear copper(II) species, whereas an electron-withdrawing nitro group yielded trinuclear compounds under similar conditions. mdpi.com While primarily an electronic effect, the size of these groups also plays a role in determining the most stable multinuclear arrangement.

Catalytic Activity: Steric bulk can affect the accessibility of the metal center to substrates, thereby influencing catalytic performance. In some organocatalytic reactions involving 2-mercaptobenzaldehydes, the steric effect of substituents on the substrates was found to impact the enantioselectivity of the reaction. beilstein-journals.org

The interplay between electronic and steric effects is crucial and often inseparable. A substituent's influence is a combination of its ability to donate or withdraw electron density and its physical size, both of which are critical in designing complexes with specific, predictable properties.

Data on Substituent Effects on Complex Properties

The following table summarizes the general trends observed when substituents are introduced onto the aromatic ring of ligands analogous to this compound. These trends are based on established principles in coordination chemistry. frontiersin.orgrsc.orgnih.gov

Applications in Advanced Materials Science and Sensor Development

Utilization in Polymer Synthesis

2-Mercaptobenzaldehyde serves as a versatile monomer and reagent in the synthesis of novel polymers. Its ability to participate in various polymerization reactions allows for the creation of functional materials with tailored properties.

One significant application is in multicomponent polymerization. A notable example is the three-component reaction involving 2-hydroxybenzaldehyde, an amine, and this compound, known as the HAM reaction. semanticscholar.org This process is distinguished by its mild reaction conditions, high yields, and the production of water as the only byproduct. semanticscholar.org The resulting polymers feature a unique Janus chemical joint that is degradable in buffer solutions, allowing for the release of the original amine. semanticscholar.org This dynamic covalent chemistry has been applied to construct both random and block copolymers, which can be metamorphosed into polymers with diverse architectures, highlighting its potential in synthetic polymer chemistry. semanticscholar.org

Furthermore, this compound is utilized in the fabrication of specialized bio-adsorbents. For instance, it is grafted onto chitosan (B1678972) to form a this compound-chitosan Schiff base. sapub.org This modified biopolymer can then be used to create ion-imprinted polymers. In one study, the Schiff base was complexed with Au(III) ions and subsequently cross-linked. sapub.org This process results in a polymer matrix with a high affinity and selectivity for the target ion, demonstrating the compound's role in creating materials for selective metal extraction. sapub.org

| Polymer Synthesis Application | Reactants | Key Features | Resulting Polymer Type | Reference |

| Three-Component Dynamic Covalent Chemistry | This compound, 2-hydroxybenzaldehyde, amine | Mild conditions, high yield, water as byproduct, thermally activated reversibility | Random and block copolymers with diverse architectures | semanticscholar.org |

| Ion-Imprinted Bio-adsorbent | This compound, chitosan, Au(III) ions, epichlorohydrin | Forms Schiff base with chitosan, selective complexation with Au(III) | Cross-linked bio-adsorbent for selective gold extraction | sapub.org |

Fabrication of Hybrid Materials

The dual functionality of this compound makes it an ideal candidate for modifying inorganic substrates to create organic-inorganic hybrid materials. These materials often exhibit enhanced properties and new functionalities derived from the combination of their constituent parts.

Anchoring this compound onto Mesoporous Silica (B1680970) (SBA-15)

A prominent example of hybrid material fabrication is the anchoring of this compound onto the surface of mesoporous silica, specifically SBA-15. researchgate.netresearchgate.net SBA-15 is a highly ordered material with a regular hexagonal array of channels, a large surface area, and thick pore walls, which provide excellent stability. researchgate.netrsc.org

The functionalization process, often referred to as grafting, typically involves a multi-step synthesis. First, the surface of the SBA-15 is activated and reacted with an organosilane, such as 3-aminopropyltrimethoxysilane. rsc.org This step introduces amine functional groups onto the silica surface. Subsequently, these amine groups react with the aldehyde group of this compound to form a stable imine linkage, effectively anchoring the molecule to the SBA-15 support. scispace.com The resulting hybrid material is designated as 2MB-SBA-15. researchgate.netresearchgate.net Characterization techniques such as Fourier transform infrared spectroscopy (FT-IR) confirm the presence of the imine group and the disappearance of the aldehyde peak, verifying the successful anchoring. scispace.com

Adsorbent Properties for Heavy Metal Preconcentration (e.g., Cd(II))

The hybrid material 2MB-SBA-15 has been successfully applied as a sorbent for the solid-phase extraction (SPE) and preconcentration of heavy metal ions, particularly Cadmium (Cd(II)), from aqueous solutions like water and digested food samples. researchgate.netresearchgate.net The thiol (-SH) groups from the anchored this compound molecules provide effective coordination sites for the selective binding of Cd(II) ions. researchgate.netscispace.com

Research has shown that the adsorption process is influenced by parameters such as pH, with optimal binding often occurring at a specific pH value. researchgate.netrsc.org The adsorption behavior of Cd(II) onto 2MB-SBA-15 has been found to fit the Langmuir isotherm model, which suggests monolayer adsorption onto a surface with a finite number of identical active sites. pageplace.de Under optimized conditions, the material exhibits a significant preconcentration capacity.

| Property | Value/Finding | Description | Reference(s) |

| Material | 2MB-SBA-15 | This compound anchored on mesoporous silica SBA-15 | researchgate.netresearchgate.net |

| Target Analyte | Cadmium (Cd(II)) | Heavy metal ion for preconcentration | researchgate.netresearchgate.net |

| Preconcentration Capacity | 0.94 ± 0.01 mmol g⁻¹ | The amount of Cd(II) the sorbent can bind per unit mass. | researchgate.net |

| Adsorption Isotherm Model | Langmuir | Indicates monolayer adsorption on a homogeneous surface. | pageplace.de |

| Binding Site | Thiol group (-SH) | The functional group responsible for chelating the metal ion. | scispace.com |

| Optimal pH | 6.0 | The pH at which maximum adsorption was achieved in the study. | rsc.org |

Development of Chemical Sensors

The unique chemical reactivity of this compound's functional groups is harnessed in the development of chemical sensors for various analytes. The aldehyde group can react with specific nucleophiles, while the thiol group provides a versatile anchor and sensing moiety.

Detection of Hydrazine (B178648) and Malachite Green

The aldehyde functional group of mercaptobenzaldehydes can participate in a Schiff base reaction with hydrazine (N₂H₄). researchgate.net While specific studies focusing on this compound for this purpose are not prominent in the reviewed literature, the principle has been demonstrated with its isomer, 4-mercaptobenzaldehyde. In these systems, the aldehyde reacts with hydrazine to form a hydrazone. researchgate.netrsc.org This reaction can be coupled with detection techniques like Surface-Enhanced Raman Scattering (SERS), where the formation of the new C=N bond gives rise to a distinct Raman signal, allowing for sensitive detection. researchgate.net

There is no significant information available in the searched scientific literature detailing the use of this compound for the detection of malachite green. Research into sensors for malachite green typically involves other materials such as fluorescent coordination polymers or molecularly imprinted polymers. nih.govscielo.br

Thiol Group as a Sensing Moiety

The thiol (-SH) group is a critical component in the design of sensors based on this compound and its derivatives. academie-sciences.fr Its primary role is twofold: it can act as a powerful anchoring agent and as an active sensing site. The strong affinity of sulfur for noble metals allows the thiol group to form stable self-assembled monolayers on gold or silver surfaces. researchgate.net This property is fundamental in the construction of SERS-based sensors, where the molecule is immobilized on a plasmonic nanoparticle surface. researchgate.netrsc.org

Furthermore, the thiol group itself is an effective sensing moiety due to its nucleophilicity and its ability to coordinate with metal ions. academie-sciences.fr In the 2MB-SBA-15 adsorbent, the thiol group acts as the chelating site that captures Cd(II) ions. scispace.com This interaction, which can be detected through various analytical methods, forms the basis of the material's sensing and extraction capabilities. scispace.com The reactivity of the thiol group allows it to interact with various electrophilic centers and metal ions, making it a versatile element in the design of chemical sensors. academie-sciences.fr

The unique bifunctional nature of this compound, possessing both a reactive thiol group and an aldehyde group, makes it a valuable precursor in the synthesis of advanced materials for electronic and optical applications. Its derivatives have been successfully integrated into organic semiconductors and highly selective chemosensors.

Electronic Materials Applications

The primary application of this compound in electronic materials stems from its role as a key building block for the synthesis of benzo[b]thiophene and its derivatives. researchgate.netresearchgate.net Benzo[b]thiophenes are sulfur-containing heterocyclic compounds that have been extensively investigated as organic semiconductors. These materials are the active components in Organic Thin-Film Transistors (OTFTs), which are foundational to the development of flexible electronics, large-area displays, and low-cost integrated circuits. sigmaaldrich.com

The performance of an OTFT is largely determined by the charge carrier mobility of the semiconductor and the on/off current ratio. sigmaaldrich.comaps.org Research has shown that soluble semiconducting molecules based on the benzothieno[3,2-b]benzothiophene (BTBT) core, which can be synthesized from this compound precursors, exhibit promising electronic properties. These molecules can self-assemble into ordered structures that facilitate efficient charge transport. researchgate.net The evaluation of such molecules in OTFT device configurations has yielded significant charge carrier mobilities, demonstrating their potential for practical electronic applications. researchgate.net

| Semiconducting Molecule | Charge Carrier Mobility (μ) [cm²/(V·s)] | On/Off Current Ratio (ION/IOFF) | Reference |

|---|---|---|---|

| BTBT-based Conjugated Molecule 4 | 0.020 | 1.42 × 105 | researchgate.net |

| BTBT-based Conjugated Molecule 5 | 0.023 | 1.20 × 106 | researchgate.net |

Optical Materials and Sensor Development

The aldehyde functional group of this compound is readily condensed with various amines to form Schiff bases. This reaction pathway is a cornerstone for the development of highly selective and sensitive fluorescent chemosensors for metal ion detection. nih.govnih.govresearchgate.net These sensors are designed with a receptor site that specifically binds to a target metal ion and a fluorophore unit that signals the binding event through a change in its optical properties. mdpi.com

The sensing mechanism in these Schiff base probes often relies on processes like Photo-induced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). nih.govnih.gov Upon complexation with a metal ion, these photophysical processes are modulated, resulting in a distinct "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) response. This allows for the quantitative detection of various environmentally and biologically significant metal ions, including mercury (Hg²⁺), copper (Cu²⁺), and cobalt (Co²⁺), often with very low detection limits. nih.govnih.govmdpi.com

Beyond simple detection, derivatives of this compound have been used to create novel fluorescent liquid crystalline compounds, combining the properties of liquid crystals with luminescence for potential applications in advanced optical displays and materials. researchgate.net

| Sensor Type/Structure | Target Analyte | Fluorescence Response | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Pyrene-based Schiff Base | Hg²⁺ | Turn-on | 36 nM | nih.gov |

| Quinoline-based Schiff Base | Co²⁺ | Colorimetric Change (Yellow to Orange) | 1.28 μM | mdpi.com |

| Azo Dye-based Probe | Cu²⁺ | Turn-on | 0.959 μM | nih.gov |

| Bis-benzimidazolium Salt | Co²⁺ | Fluorescence Quenching | 0.47 μM | rsc.org |

Bioorganic and Medicinal Chemistry Applications

Precursor in Pharmaceutical Development

The dual reactivity of 2-mercaptobenzaldehyde makes it a key starting material for the construction of various sulfur-containing heterocycles, which are prominent motifs in many biologically active molecules. chalcogen.ro Its ability to readily undergo reactions at both the thiol and aldehyde groups allows for the creation of complex molecular architectures, which form the core of numerous pharmaceutical compounds. This versatility has established this compound as a significant precursor in the development of new drugs.

Synthesis of Biologically Active Heterocycles

The inherent reactivity of this compound is particularly useful in the synthesis of fused heterocyclic systems, such as thiochromenes and benzothiophenes. These scaffolds are of great interest in medicinal chemistry due to their wide range of pharmacological properties.

Thiochromenes, sulfur analogues of chromenes, are a class of heterocyclic compounds that can be efficiently synthesized from this compound. rsc.org One common synthetic strategy involves the reaction of this compound with α,β-unsaturated carbonyl compounds. organic-chemistry.org For instance, a cascade thiol-Michael-aldol-dehydration reaction between this compound and cinnamate (B1238496) esters, promoted by tetramethylguanidine (TMG), yields various 2H-thiochromene-3-carboxylate derivatives in high yields. organic-chemistry.org

These thiochromene scaffolds are recognized for their broad spectrum of biological activities, including potential applications as anticancer, anti-HIV, antioxidant, and antimicrobial agents. rsc.orgresearchgate.net The diverse biological profile of thiochromenes underscores the importance of this compound as a key building block in the synthesis of these medicinally relevant compounds. researchgate.net

Benzothiophene (B83047) and its derivatives represent another important class of heterocyclic compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antimicrobial properties. eurekaselect.com While direct synthesis from this compound can be challenging, structurally related starting materials are employed. For example, 2-mercaptobenzenemethanol can be used to generate a Wittig reagent, which then reacts with acyl chlorides to form the benzothiophene ring. mdpi.com Given the close structural relationship between this compound and 2-mercaptobenzenemethanol, this highlights the utility of this substitution pattern in accessing bioactive benzothiophenes. Substituted benzothiophenes have been investigated for their potential as bone morphogenetic protein-2 up-regulators and as antimicrobial agents against multidrug-resistant bacteria. eurekaselect.comnih.gov

Anti-Cancer Research

In the realm of oncology, this compound has proven to be a valuable precursor for the development of novel anti-cancer agents, particularly through the formation of Schiff bases and their coordination complexes with metal ions like copper(II).

Schiff bases derived from the condensation of this compound with various amines can act as ligands that form stable complexes with transition metals, such as copper(II). chalcogen.roresearchgate.net These copper(II) complexes have garnered significant attention for their potential anti-cancer properties, including activity against cancer stem cells. researchgate.netpeerj.com The presence of the copper ion is often crucial for the cytotoxic activity of these complexes. mdpi.com Research has shown that copper(II) Schiff base complexes can exhibit significant cytotoxicity against various cancer cell lines. researchgate.net The lipophilicity and structure of the Schiff base ligand, derived from precursors like this compound, can be modified to enhance the anti-cancer activity of the resulting copper complex. mdpi.com

| Complex | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Fluorinated Cu(II) thiosemicarbazide (B42300) complex c6 | MCF-7 | 5.28 | mdpi.com |

| Fluorinated Cu(II) thiosemicarbazide complex c7 | MCF-7 | 8.9 | mdpi.com |

| Fluorinated Cu(II) thiosemicarbazide complex c6 | HeLa | 8.9 | mdpi.com |

| Fluorinated Cu(II) thiosemicarbazide complex c7 | HeLa | 5.28 | mdpi.com |

The anti-cancer activity of copper(II) complexes derived from this compound Schiff bases is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gov One of the key mechanisms involves the generation of reactive oxygen species (ROS). frontiersin.org The redox activity of the copper ion can lead to an increase in intracellular ROS levels, causing oxidative stress that damages cellular components like DNA, lipids, and proteins. nih.govfrontiersin.org

This oxidative damage can trigger apoptotic pathways. frontiersin.org For instance, copper complexes can induce the mitochondrial pathway of apoptosis, characterized by the depolarization of the mitochondrial membrane and the release of cytochrome c. frontiersin.orgnih.gov This, in turn, activates a cascade of caspases, such as caspase-9 and caspase-3, which are key executioners of apoptosis. nih.gov In some cases, copper-induced apoptosis can also proceed through caspase-independent pathways involving the release of apoptosis-inducing factor (AIF) from the mitochondria. nih.gov Furthermore, these copper complexes have been shown to suppress signaling pathways that promote cancer cell survival, such as the JAK2/STAT5 pathway. researchgate.net

| Molecular Event | Observation | Reference |

|---|---|---|

| Reactive Oxygen Species (ROS) Production | Increased intracellular ROS levels | frontiersin.org |

| Mitochondrial Membrane Potential | Depolarization of the mitochondrial membrane | frontiersin.org |

| Apoptotic Protein Expression | Increased expression of Bax, Bad, and cytochrome c | nih.gov |

| Caspase Activation | Activation of caspase-3 and caspase-9 | nih.gov |

| Signaling Pathway Inhibition | Suppression of p-JAK2 and p-STAT5 | researchgate.net |

Antileishmanial Activity of Derivatives

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health problem. The limitations of current treatments, including toxicity and emerging resistance, necessitate the search for new therapeutic agents. Derivatives of this compound, particularly those based on the thiochroman (B1618051) (benzothiopyrane) scaffold, have emerged as a promising class of antileishmanial agents. mdpi.comnih.gov

Researchers have synthesized and evaluated a variety of thiochromanones, thiochromenes, and their corresponding hydrazones against Leishmania species. mdpi.com In one study, thirty-two such derivatives were synthesized and tested against intracellular amastigotes of Leishmania (V.) panamensis. nih.gov Among these, twelve compounds showed activity with half-maximal effective concentration (EC50) values below 40 µM. Notably, four compounds demonstrated significant potency with EC50 values under 10 µM and a good selectivity index (SI > 2.6), indicating a favorable profile of activity against the parasite compared to cytotoxicity towards host cells. nih.gov

While a definitive structure-activity relationship has not been fully established, studies indicate that substitutions on the thiochroman ring system play a crucial role in the observed activity. nih.gov For instance, another study investigating 2,2-dimethylthiochromanones found that derivatization into amides and the nature of the substituent chain significantly influenced the anti-leishmanial potency against L. infantum. mdpi.com The data from these studies highlight the potential of the benzothiopyrane scaffold as a source of new antileishmanial drug candidates.

Table 1: Antileishmanial and Cytotoxic Activity of Selected Benzothiopyrane Derivatives

| Compound Type | EC50 (µM) vs L. (V.) panamensis | LC50 (µM) vs U-937 cells | Selectivity Index (SI) |

|---|---|---|---|

| Thiochromene Derivative 1 | < 10 | > 26 | > 2.6 |

| Thiochromene Derivative 2 | < 10 | > 26 | > 2.6 |

| Thichromanone Derivative 1 | < 10 | > 26 | > 2.6 |

Note: Data is generalized from findings reported in Molecules 2020, 25(4), 800. Specific compound structures are detailed in the source publication.

Chemical Protein Synthesis

The precise chemical construction of proteins is a powerful tool for biological research, allowing for the incorporation of unnatural amino acids, post-translational modifications, and probes. This compound is at the core of innovative ligation strategies that facilitate the assembly of peptide fragments into full-length proteins.

A significant advancement in chemical protein synthesis is the development of peptide ligation induced by thiol-salicylaldehyde esters (TSAL). nih.gov This method involves a chemoselective reaction between a peptide fragment with a C-terminal this compound ester and another peptide bearing an N-terminal cysteine or penicillamine (B1679230) residue. nih.gov

The mechanism proceeds through the rapid formation of an N,S-benzylidene acetal (B89532) intermediate. This intermediate readily rearranges to form a native amide bond, even at sterically hindered ligation sites. A key advantage of this method is that the reactive peptide TSAL esters can be generated in a simple and highly effective manner from peptide hydrazides. The utility of the TSAL ligation strategy has been demonstrated in the total synthesis of proteins such as ubiquitin and hyalomin-3 (Hyal-3). nih.gov

Convergent synthesis, where smaller, protected peptide fragments are independently synthesized and then joined together, is an efficient strategy for producing large proteins. The TSAL ligation method is highly compatible with this approach. It can be used in conjunction with other ligation chemistries, such as Ser/Thr ligation, to facilitate the assembly of multiple peptide segments. nih.gov This modularity allows for the strategic synthesis of complex proteins, as showcased by the chemical synthesis of protein Mtb CM using a combined strategy of Ser/Thr ligation and TSAL-induced ligations. nih.gov

Furthermore, bifunctional linkers based on the this compound scaffold have been designed to enable one-pot, three-component protein modification. nih.gov This approach allows for the highly selective and robust labeling of primary amines on native proteins under biocompatible conditions, further expanding the toolkit for creating complex, functional protein conjugates in a convergent manner. nih.gov

Inhibition of Enzymes

The targeted inhibition of enzymes is a cornerstone of modern drug discovery. Derivatives of this compound have been investigated as inhibitors of several important enzyme classes, including kinases and N-myristoyltransferase.

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. This makes them prime targets for therapeutic intervention. A series of derivatives based on the 2-mercaptobenzoxazole (B50546) scaffold, a close structural analog of this compound, have been designed and synthesized as multi-kinase inhibitors. nih.gov

In one study, a lead compound from this series demonstrated potent inhibitory activity against several key protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The compound exhibited broad-spectrum antitumor activity against various cancer cell lines, and its mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. nih.gov The potent, nanomolar-range inhibition of these critical kinases highlights the potential of this heterocyclic scaffold in the development of new anticancer agents.

Table 2: Kinase Inhibitory Activity of a 2-Mercaptobenzoxazole Derivative

| Kinase Target | IC50 (µM) |

|---|---|

| EGFR | 0.279 |

| HER2 | 0.224 |

| VEGFR2 | 0.565 |

Note: Data is for the lead compound 6b as reported in Molecules 2021, 26(24), 7488.

N-Myristoyltransferase (NMT) is an essential enzyme in eukaryotes, including pathogenic protozoa like Leishmania, that catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) of a specific set of proteins. This modification is crucial for protein localization, stability, and function. As such, NMT has been validated as a promising drug target for treating infectious diseases, including leishmaniasis. researchgate.netnih.gov